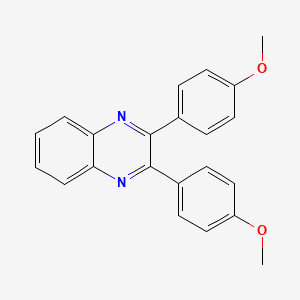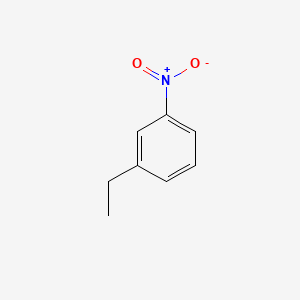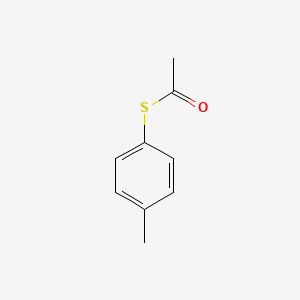
4-(7-Chlorchinolin-4-yl)morpholin
Übersicht
Beschreibung
7-Chloro-4-morpholino-quinoline is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to be a useful building block for the synthesis of a variety of compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-studied.
Wissenschaftliche Forschungsanwendungen
Krebsforschungsaktivitäten
4-(7-Chlorchinolin-4-yl)morpholin: wurde als potenzieller therapeutischer Wirkstoff in der Krebsforschung identifiziert. Derivate dieser Verbindung, wie z. B. N-(7-Chlor-4-morpholinochinolin-2-yl)benzamid, haben eine antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter HCT-116, MCF-7 und SK-BR3 . Diese Ergebnisse deuten darauf hin, dass die Verbindung zur Entwicklung neuer Krebsmedikamente eingesetzt werden könnte.
Anti-mikrobielle Aktivität
Dieses Chinolinderivat zeigt signifikante antimikrobielle Eigenschaften. Es wurde synthetisiert und auf seine antibakterielle und antifungale Aktivität getestet, wobei es sich als vielversprechend erwiesen hat, um neue antimikrobielle Wirkstoffe zu entwickeln .
Antiparasitäre Anwendungen
Die Verbindung wurde auch auf ihre antiparasitäre Wirkung untersucht. Sie hat sich als potenzielles Trypanocid erwiesen, was besonders bei der Behandlung von Krankheiten wie Chagas-Krankheit und afrikanischer Trypanosomiasis nützlich sein könnte .
Organische Synthese
Im Bereich der organischen Chemie dient This compound als Schlüsselzwischenprodukt bei der Synthese verschiedener biologisch aktiver Moleküle. Seine Rolle bei der dreistufigen Synthese von N-(7-Chlor-4-morpholinochinolin-2-yl)benzamid ist ein Beweis für seine Vielseitigkeit in chemischen Reaktionen .
Malariaforschung
Die Derivate der Verbindung wurden synthetisiert und auf ihre in-vitro-Antimalaria-Aktivität untersucht. Diese Studien sind entscheidend für die Entwicklung neuer Malariamedikamente, insbesondere angesichts der zunehmenden Resistenzen gegen Medikamente .
Chemie fortschrittlicher Materialien
Chinolin- und Morpholin-Gerüste werden in der Synthese fortschrittlicher Materialien bevorzugt. Die einzigartigen Eigenschaften von This compound machen es zu einer wertvollen Komponente bei der Herstellung neuartiger Materialien mit potenziellen Anwendungen in verschiedenen Industrien .
Wirkmechanismus
Target of Action
The primary targets of 4-(7-chloroquinolin-4-yl)morpholine are malarial parasites and cancer cells . This compound has shown significant activity against these targets, making it a potential candidate for antimalarial and anticancer therapies .
Mode of Action
4-(7-chloroquinolin-4-yl)morpholine interacts with its targets by inhibiting key enzymes and disrupting vital processes. In malarial parasites, it inhibits the formation of β-hematin , a crucial step in the parasite’s digestion of hemoglobin . In cancer cells, it has shown cytotoxic effects, potentially by interfering with cell division or other critical cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways. In malarial parasites, it disrupts the heme detoxification pathway by inhibiting β-hematin formation . This leads to the accumulation of toxic heme, which is lethal to the parasite .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively
Result of Action
The action of 4-(7-chloroquinolin-4-yl)morpholine results in the death of malarial parasites and the inhibition of cancer cell growth . By disrupting crucial processes in these cells, the compound effectively eliminates the target cells or prevents them from proliferating .
Action Environment
The efficacy and stability of 4-(7-chloroquinolin-4-yl)morpholine can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action through drug-drug interactions Additionally, factors such as pH and temperature could potentially affect the stability of the compound
Biochemische Analyse
Biochemical Properties
4-(7-chloroquinolin-4-yl)morpholine has been found to interact with various enzymes and proteins in biochemical reactions . It has been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length
Cellular Effects
The effects of 4-(7-chloroquinolin-4-yl)morpholine on cellular processes have been studied in various types of cells . It has shown significant activity against certain cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(7-chloroquinolin-4-yl)morpholine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(7-chloroquinolin-4-yl)morpholine have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Eigenschaften
IUPAC Name |
4-(7-chloroquinolin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAFRCMKAMRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359423 | |
| Record name | 7-Chloro-4-morpholino-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84594-64-9 | |
| Record name | 7-Chloro-4-morpholino-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-MORPHOLINYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






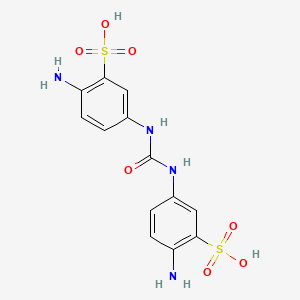
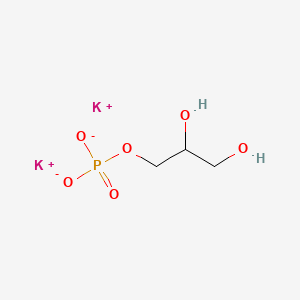
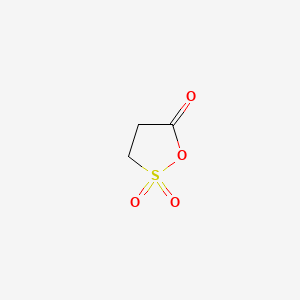
![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)
